1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene typically involves the reaction of 5-ethyl-2-(trifluoromethylthio)benzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylthio group can be reduced to form trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The ethyl group can modulate the compound’s steric interactions and overall molecular conformation.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3-phenylpropane
- 3-Bromo-1-phenylpropane
Comparison: 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties compared to similar compounds
Properties
Molecular Formula |
C12H14BrF3S |
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Molecular Weight |
327.21 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-ethyl-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
HAKISXZIYOVFKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
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